Cas no 1539857-62-9 (4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-)

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- structure
1539857-62-9 structure
商品名:4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-
CAS番号:1539857-62-9
MF:C10H22N2O
メガワット:186.294482707977
CID:5282886

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-
    • インチ: 1S/C10H22N2O/c1-9(2)12-7-4-10(13,3-6-11)5-8-12/h9,13H,3-8,11H2,1-2H3
    • InChIKey: UGHYHIDPMQTVAR-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C)CCC(CCN)(O)CC1

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-682372-0.25g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
0.25g
$708.0 2025-03-12
Enamine
EN300-682372-5.0g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
5.0g
$2235.0 2025-03-12
Enamine
EN300-682372-1.0g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
1.0g
$770.0 2025-03-12
Enamine
EN300-682372-2.5g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
2.5g
$1509.0 2025-03-12
Enamine
EN300-682372-0.05g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
0.05g
$647.0 2025-03-12
Enamine
EN300-682372-0.1g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
0.1g
$678.0 2025-03-12
Enamine
EN300-682372-0.5g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
0.5g
$739.0 2025-03-12
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01038486-1g
4-(2-Aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95%
1g
¥4991.0 2023-04-10
Enamine
EN300-682372-10.0g
4-(2-aminoethyl)-1-(propan-2-yl)piperidin-4-ol
1539857-62-9 95.0%
10.0g
$3315.0 2025-03-12

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- 関連文献

4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)-に関する追加情報

Research Briefing on 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- (CAS: 1539857-62-9): Recent Advances and Applications

The compound 4-Piperidinol, 4-(2-aminoethyl)-1-(1-methylethyl)- (CAS: 1539857-62-9) has garnered significant attention in recent chemical and pharmaceutical research due to its versatile structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery.

Recent studies highlight the compound's utility as a key intermediate in the synthesis of novel psychoactive substances (NPS) and central nervous system (CNS) targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for dopamine D3 receptor antagonists, showing promising results in preclinical models of Parkinson's disease. The structural flexibility of the 4-piperidinol core allows for diverse modifications, enabling researchers to fine-tune receptor binding affinity and selectivity.

In synthetic chemistry, advancements have been made in the stereoselective preparation of 1539857-62-9 derivatives. A team from MIT developed an asymmetric hydrogenation protocol (2024, ACS Catalysis) achieving >95% enantiomeric excess, crucial for pharmaceutical applications where chirality determines biological activity. The methodology employs a novel iridium catalyst system that significantly improves yield compared to traditional routes.

Pharmacological investigations reveal that 4-Piperidinol derivatives exhibit dual activity as both σ receptor ligands and serotonin transporter inhibitors. This unique profile, documented in a 2024 European Journal of Pharmacology paper, suggests potential applications in treating neuropathic pain and depression. Molecular docking studies indicate the isopropyl group at position 1 and the aminoethyl side chain at position 4 create optimal interactions with target proteins.

Emerging applications in radiopharmaceuticals have been reported, with fluorine-18 labeled derivatives of 1539857-62-9 showing excellent blood-brain barrier penetration in PET imaging studies (2024, Nuclear Medicine and Biology). The compound's metabolic stability and favorable pharmacokinetics make it particularly suitable for CNS tracer development.

Safety and regulatory aspects are being actively investigated following the compound's appearance in forensic casework. The 2024 UNODC report notes increasing detections of designer drugs incorporating the 4-Piperidinol scaffold, prompting research into structure-activity relationships to predict abuse potential while preserving therapeutic value.

Future research directions include exploration of the compound's utility in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. Several pharmaceutical companies have included 1539857-62-9 derivatives in their preclinical pipelines, with IND applications expected within 2-3 years for neurological and oncological indications.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd